6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
SG-094 is a potent inhibitor of the two-pore channel 2 (TPC2), a lysosomal cation channel. This compound has shown significant antiproliferative effects, making it a valuable tool in cancer research . SG-094 is a synthetic analog of the Chinese alkaloid medicine tetrandrine, with increased potency and reduced toxicity .
Preparation Methods
The synthesis of SG-094 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using standard organic synthesis techniques, including reactions such as nucleophilic substitution, oxidation, and reduction . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
SG-094 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction can introduce new substituents, potentially enhancing the compound’s activity or selectivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SG-094 has several scientific research applications:
Mechanism of Action
SG-094 exerts its effects by binding to the voltage-sensing domain II of TPC2, stabilizing it in an inactive state. This prevents the channel from opening and conducting ions, thereby inhibiting its activity . The compound induces asymmetrical structural changes in TPC2, leading to a single binding pocket at one intersubunit interface within the asymmetrical dimer . This mechanism is similar to that of gating modifiers of canonical voltage-gated ion channels.
Comparison with Similar Compounds
SG-094 is unique in its increased potency and reduced toxicity compared to its parent compound, tetrandrine . Other similar compounds include:
SG-094’s unique structural modifications and enhanced activity make it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H29NO3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C30H29NO3/c1-31-18-17-23-20-29(32-2)30(34-25-11-7-4-8-12-25)21-27(23)28(31)19-22-13-15-26(16-14-22)33-24-9-5-3-6-10-24/h3-16,20-21,28H,17-19H2,1-2H3 |
InChI Key |
BTNHPUSFPKFAPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
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